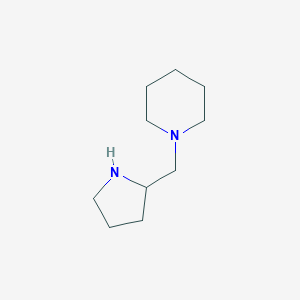

1-(Pyrrolidin-2-ylmethyl)piperidine

Vue d'ensemble

Description

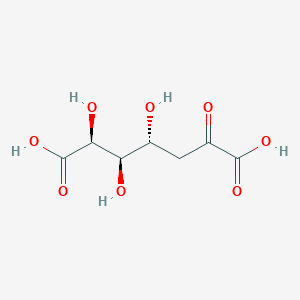

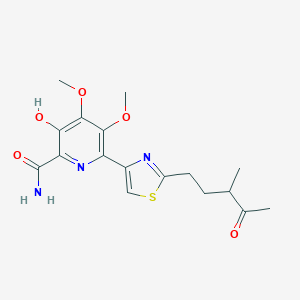

“1-(Pyrrolidin-2-ylmethyl)piperidine” is a compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is also known by its IUPAC name "1- (2-pyrrolidinylmethyl)piperidine" .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . Another study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor .Molecular Structure Analysis

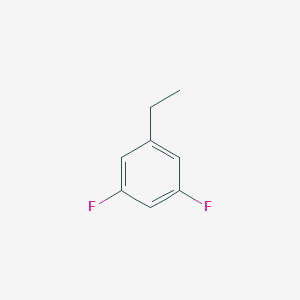

The molecular structure of “1-(Pyrrolidin-2-ylmethyl)piperidine” includes a six-membered piperidine ring and a five-membered pyrrolidine ring . The InChI code for this compound is "1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2" .Chemical Reactions Analysis

In terms of chemical reactions, one study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes . Another study presented a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrrolidin-2-ylmethyl)piperidine” include a molecular weight of 168.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . .Applications De Recherche Scientifique

Drug Discovery

“1-(Pyrrolidin-2-ylmethyl)piperidine” and its derivatives are used in contemporary drug discovery . The lead-likeness methodology for drug design, which relies on a number of concepts such as privileged structures, three-dimensional molecular shape, conformational restriction, and control of physicochemical properties of the potential lead compounds, have received much attention in the chemical literature .

Synthesis of Compound Libraries

This compound is used in the synthesis of compound libraries . A highly polar aromatic heterocycle is mounted onto a three-dimensional scaffold bearing an easily modifiable functional group . This approach is encountered among natural compounds .

Enantioselective Catalysts

Derivatives of “1-(Pyrrolidin-2-ylmethyl)piperidine” have attracted attention as enantioselective catalysts . These catalysts are used in reactions that produce chiral molecules, which are important in the pharmaceutical industry .

Chiral Ionic Liquids

These derivatives are also used in the creation of chiral ionic liquids . Ionic liquids have a wide range of applications, including green chemistry, catalysis, and materials science .

Synthesis of Biologically Relevant Compounds

“1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of biologically relevant compounds . For example, it is used in the synthesis of inhibitors of deacetylases, tyrosine kinases, or thrombin-activated fibrinolysis .

Development of Heterocyclic Amino Acids

This compound is used in the development of novel heterocyclic amino acids . These amino acids are developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .

Formation of Piperidine Derivatives

“1-(Pyrrolidin-2-ylmethyl)piperidine” is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthesis of Azoles

This compound is used in the synthesis of azoles . Azoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring .

Safety and Hazards

Orientations Futures

Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds, such as inhibitors of deacetylases and tyrosine kinases .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of inhibitors of deacetylases and tyrosine kinases , suggesting potential involvement in these pathways.

Result of Action

Similar compounds have been used in the synthesis of biologically active compounds, suggesting potential therapeutic applications .

Action Environment

The pyrrolidine ring’s non-planarity could potentially influence the compound’s interaction with its environment .

Propriétés

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398324 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-2-ylmethyl)piperidine | |

CAS RN |

112906-37-3 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)